molecular formula C23H22ClNO2 B11959622 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide CAS No. 853348-48-8

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide

Cat. No.: B11959622
CAS No.: 853348-48-8
M. Wt: 379.9 g/mol
InChI Key: WRGFYOXKRATEGB-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a furyl group, and a propenamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and furyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents that facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)-2-propenamide
  • 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diisopropylphenyl)-2-propenamide
  • 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-butenamide

Uniqueness

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

853348-48-8

Molecular Formula

C23H22ClNO2

Molecular Weight

379.9 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2,6-diethylphenyl)prop-2-enamide

InChI

InChI=1S/C23H22ClNO2/c1-3-16-8-7-9-17(4-2)23(16)25-22(26)15-13-18-12-14-21(27-18)19-10-5-6-11-20(19)24/h5-15H,3-4H2,1-2H3,(H,25,26)/b15-13+

InChI Key

WRGFYOXKRATEGB-FYWRMAATSA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.